Octafluorocyclobutane
Overview
Description
Octafluorocyclobutane, also known as perfluorocyclobutane, is an organofluorine compound with the chemical formula C₄F₈. It is a colorless gas at room temperature and is shipped as a liquefied gas. This compound is the perfluorinated analogue of cyclobutane, where all hydrogen atoms are replaced with fluorine atoms. This compound is known for its chemical stability and low toxicity, making it useful in various industrial applications .
Synthetic Routes and Reaction Conditions:
Dimerization of Tetrafluoroethylene: This method involves the dimerization of tetrafluoroethylene (C₂F₄) under specific conditions. The reaction is typically carried out in the presence of a catalyst at high temperatures (around 600-700°C) and low pressures. .
Reductive Coupling of 1,2-Dichloro-1,1,2,2-tetrafluoroethane: This method involves the reductive coupling of 1,2-dichloro-1,1,2,2-tetrafluoroethane (C₂Cl₂F₄) in the presence of a reducing agent.
Industrial Production Methods:
Tetrafluoroethylene Dimerization: This method is widely used in industrial settings due to its efficiency and high yield. The reaction is carried out in a tubular or batch reactor with temperature control to prevent side reactions. .
Types of Reactions:
Oxidation: this compound is resistant to oxidation due to the strong C-F bonds.
Reduction: It can undergo reduction reactions under specific conditions, although these reactions are less common.
Substitution: The compound can participate in substitution reactions, particularly with halide ions.
Common Reagents and Conditions:
Fluoride Ions: Used in substitution reactions to form covalent bonds with this compound.
High-Pressure Mass Spectrometry: Used to study ion/molecule reactions involving this compound.
Major Products:
Cluster Ions: Formed during ion/molecule reactions with halide ions.
Mechanism of Action
Target of Action
Octafluorocyclobutane, also known as Perfluorocyclobutane or C4F8, is an organofluorine compound . It is primarily used in the production and processing of semiconductor materials and devices . Its primary targets are the surfaces of these materials and devices, where it serves as a deposition gas and etchant .
Mode of Action
This compound interacts with its targets (semiconductor materials and devices) through a process known as etching . In this process, the compound is used to remove layers from the surface of the semiconductor material, thereby shaping and structuring the material . This interaction results in changes to the physical structure of the semiconductor devices, enabling the creation of intricate and complex designs .
Biochemical Pathways
It plays a crucial role in the technological processes of semiconductor device fabrication . The etching process it facilitates is a key step in these pathways, affecting the downstream production and performance of the semiconductor devices .
Pharmacokinetics
For instance, it is a colorless gas and is often shipped as a liquefied gas . It has a boiling point of -5.8 °C and a melting point of -40.1 °C . These properties impact its volatility, stability, and how it is handled and stored.
Result of Action
The primary result of this compound’s action is the successful etching of semiconductor materials and devices . This etching process enables the creation of intricate designs on the semiconductor material, which is a critical step in the production of semiconductor devices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . Its effectiveness as an etchant can be affected by these factors, as its state (gas or liquid) can change depending on the conditions . Furthermore, it is chemically inert in many situations, but can react violently with strong reducing agents . Therefore, careful control of the environment is necessary to ensure the safe and effective use of this compound .
Scientific Research Applications
Octafluorocyclobutane has several scientific research applications:
Semiconductor Industry: Used as a deposition gas and etchant in the production of semiconductor materials and devices.
Refrigerants: Investigated as a replacement for ozone-depleting chlorofluorocarbon refrigerants due to its chemical stability and low toxicity.
Aerosolized Foods: Exploited for its volatility and chemical inertness in some aerosolized food products.
Dielectric Gas: Studied as a potential replacement for sulfur hexafluoride in dielectric applications.
Surface Chemistry: Used in plasma polymerization to modify surface wettability of materials.
Comparison with Similar Compounds
Sulfur Hexafluoride (SF₆): Used as a dielectric gas but has a higher global warming potential compared to octafluorocyclobutane.
Tetrafluoromethane (CF₄): Another perfluorinated compound with similar chemical stability but different applications.
Hexafluoropropylene (C₃F₆): Used in the production of fluoropolymers and has similar chemical properties.
Uniqueness: this compound is unique due to its quaternary ring structure and the complete substitution of hydrogen atoms with fluorine atoms. This structure provides exceptional chemical stability and low reactivity, making it suitable for specialized applications in the semiconductor industry, refrigeration, and fire suppression .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOBQSFUDVTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
Record name | OCTAFLUOROCYCLOBUTANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25510-99-0 | |
Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25510-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9041811 | |
Record name | Octafluorocyclobutane | |
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Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octafluorocyclobutane is a colorless nonflammable gas. It may be harmful by asphyxiation. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket. It is used to make other chemicals., Liquid, Non-flammable and non-toxic gas; [Merck Index] Colorless odorless liquefied gas; [Air Liquide America MSDS] | |
Record name | OCTAFLUOROCYCLOBUTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/4104 | |
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Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro- | |
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Record name | Octafluorocyclobutane | |
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Record name | Octafluorocyclobutane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |
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Solubility |
0.0236 mg/mL at 25 °C | |
Record name | Octafluorocyclobutane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |
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CAS No. |
115-25-3 | |
Record name | OCTAFLUOROCYCLOBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4104 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octafluorocyclobutane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=115-25-3 | |
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Record name | Cyclobutane, 1,1,2,2,3,3,4,4-octafluoro- | |
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Record name | Octafluorocyclobutane | |
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Record name | Octafluorocyclobutane | |
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Record name | OCTAFLUOROCYCLOBUTANE | |
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Record name | Octafluorocyclobutane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-41.4 °C | |
Record name | Octafluorocyclobutane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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